Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H5BrClNO2S |
|---|---|
Molecular Weight |
306.56 g/mol |
IUPAC Name |
methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3 |
InChI Key |
HJSDGMZJSUVMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Halogenation
Thieno[3,2-b]pyridine derivatives are treated with POCl₃ under controlled conditions to introduce chlorine and bromine substituents. A representative protocol involves:
-
Reagents : Thieno[3,2-b]pyridine-2-carboxylate, POCl₃, acetonitrile (CH₃CN).
-
Conditions : Heating at 75°C for 19 hours, followed by quenching in ice-water.
-
Yield : 88% for intermediate 3-bromo-5-chlorothieno[3,2-b]pyridine.
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic aromatic substitution. Bromine is introduced via subsequent treatment with NaBr or molecular bromine.
Direct Halogenation of Pyridine N-Oxides
Pyridine N-oxide intermediates enhance reactivity for halogenation. For example:
-
Procedure : 3-Bromothieno[3,2-b]pyridine-5,7-dione is treated with POCl₃ at elevated temperatures to yield 3-bromo-5,7-dichlorothieno[3,2-b]pyridine.
-
Key Data : Reaction at 80°C for 2 hours achieves full conversion.
Esterification and Functional Group Interconversion
Carboxylate Ester Formation
The methyl ester group is introduced via esterification of the corresponding carboxylic acid or through direct alkylation:
Suzuki-Miyaura Coupling for Functionalization
Alternative Synthetic Pathways
Hypochlorite Oxidation of 3-Aminothienopyridines
Noncatalyzed oxidation with NaOCl in 1,4-dioxane or dichloromethane yields halogenated derivatives:
Condensation Reactions
Condensation of brominated pyrazole intermediates with chloropyridines offers an alternative route:
-
Example : 5-Bromo-1H-3-pyrazolecarboxylic acid reacts with 2,3-dichloropyridine in ethanol with K₂CO₃.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd Catalysts : Pd₂(dba)₃ with tri-tert-butylphosphine improves coupling efficiency in Suzuki reactions.
-
Copper Additives : CuCl₂ facilitates Ullmann-type couplings for aryl halide functionalization.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 serves as a reactive site for palladium-catalyzed cross-coupling. In a representative procedure:
| Boronated Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl pinacolborane | Pd(dppf)Cl₂ (2–4 mol%) | K₂CO₃ | DME:H₂O (3:1) | 100 | 35–84% |
This reaction replaces bromine with (hetero)aryl groups, yielding methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates. Notably, electron-deficient boronic acids exhibit higher coupling efficiency .
Nucleophilic Substitution Reactions
The chlorine atom at position 5 demonstrates limited reactivity under standard conditions but undergoes substitution in specialized cases:
-
Chlorine Displacement :
Harsh conditions (e.g., CuBr₂ in POCl₃) may replace chlorine, though such transformations are less common .
Ester Functionalization
The methyl ester undergoes hydrolysis and derivatization:
Step 1: Hydrolysis to Carboxylic Acid
textConditions: 1M HCl, H₂O, rt → Precipitation Yield: >90% (for analogous thieno[2,3-*b*]pyridines)[5]
Step 2: Amide Coupling
| Amine | Coupling Agent | Solvent | Temp. (°C) | Yield |
|---|---|---|---|---|
| Cyclopropylamine | PyBOP | DMF | rt | 60–75% |
| 4-Chlorobenzylamine | HATU | DMF | 80 | ~50% |
This two-step sequence enables diversification of the carboxylate group into amides, critical for bioactive compound synthesis .
Halogenation and Cyclization
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms:
- Mechanisms of Action:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest: It causes G1 phase arrest, preventing further cell division.
- Inhibition of Angiogenesis: Studies suggest it may downregulate vascular endothelial growth factor (VEGF), inhibiting new blood vessel formation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[3,2-B]pyridine derivatives, including this compound. It was found to significantly reduce tumor size in xenograft models.
2. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Key Findings:
- The compound reduces levels of reactive oxygen species (ROS) and inflammatory cytokines in neuronal cultures exposed to oxidative stress.
Case Study:
Research published in Neuroscience Letters demonstrated that treatment with this compound preserved neuronal viability and function under stress conditions.
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique thieno-pyridine structure allows for:
- Functionalization: The bromine and chlorine substituents provide sites for further chemical modifications.
- Building Block for Drug Development: Its derivatives are being explored for their potential as novel therapeutic agents.
Material Science Applications
In addition to biological applications, this compound is being investigated for its properties in material science:
- Conductive Polymers: Research suggests that thieno-pyridine derivatives can be incorporated into conductive polymers, enhancing their electrical properties.
- Organic Electronics: The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate with key analogues:
Key Differences and Implications
Core Heterocycle Variations: The thieno[3,2-B]pyridine core in the target compound offers a sulfur-containing heterocycle, which enhances π-electron richness compared to pyrrolo[3,2-b]pyridine (nitrogen-containing) or simple pyridines. This influences reactivity in cross-coupling reactions and binding affinity in biological targets . Pyridine derivatives (e.g., 2-bromo-3-methylpyridine) lack fused rings, reducing steric complexity but limiting electronic diversity .
Substituent Effects: Halogen Placement: Bromine and chlorine in the target compound provide distinct electronic and steric effects. For example, the 5-chloro substituent may enhance metabolic stability compared to non-halogenated analogs like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate . Trifluoromethyl vs.
Biological Activity: Thienopyridine derivatives with amino or aryl groups (e.g., benzothiazole or indole moieties) show potent anti-tumoral activity (GI₅₀: 3.5–18.1 µM), suggesting that the target compound’s halogenated structure may offer similar or improved efficacy pending further testing .
Biological Activity
Methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₆BrClN₁O₂S
- Molecular Weight : 272.118 g/mol
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 371.9 ± 37.0 °C at 760 mmHg
- LogP : 2.92
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound is hypothesized to interact with various biological targets based on its structural features.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- A study on related thienopyridines demonstrated that modifications at the bromine and chlorine positions can significantly enhance cytotoxicity against human cancer cells.
-
Antimicrobial Properties :
- Thieno[3,2-b]pyridine derivatives have shown promise as antimicrobial agents. The presence of halogens (bromine and chlorine) in this compound may increase its activity against bacterial strains.
- In vitro assays indicate that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria.
-
Anti-inflammatory Effects :
- Compounds in this class have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study published in Molecules, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) .
Case Study 2: Antimicrobial Testing
A comparative analysis involving this compound and other thienopyridine derivatives revealed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Summary of Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate, and how can reaction yields be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing bromo and chloro substituents. Microwave-assisted synthesis (140°C, 2 minutes under argon) enhances reaction efficiency, as demonstrated in analogous pyridine derivatives . Purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) improves yield, achieving up to 89.4% in similar systems . Monitor intermediates using TLC and adjust stoichiometry of boronic acid derivatives to minimize side products.
Q. How can spectroscopic techniques (NMR, HPLC) validate the structural integrity of this compound?
- Methodology : Employ - and -NMR to confirm substitution patterns on the thienopyridine core. For example, downfield shifts in -NMR (~8–9 ppm) indicate aromatic protons adjacent to electron-withdrawing groups (Br, Cl) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) is confirmed via reverse-phase HPLC using a C18 column (acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What are the key solubility and stability considerations for this compound in common organic solvents?
- Methodology : Test solubility in DMSO, THF, and dichloromethane. Stability studies under ambient light and temperature (via -NMR over 72 hours) identify degradation pathways. For instance, brominated thienopyridines are prone to dehalogenation in polar aprotic solvents; thus, storage at −20°C in anhydrous DMSO is recommended .
Advanced Research Questions
Q. How does the electronic nature of the bromo and chloro substituents influence electrophilic substitution reactions on the thienopyridine scaffold?
- Methodology : Computational DFT studies (e.g., Gaussian 09) predict regioselectivity by analyzing Fukui indices for electrophilic attack. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the 4-position of the pyridine ring due to the electron-withdrawing effects of Br and Cl . Compare results with methylated analogs (e.g., 3-Bromo-5-methylpyridine) to isolate steric vs. electronic effects .
Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for halogenated thienopyridines?
- Methodology : Perform single-crystal X-ray diffraction with synchrotron radiation to enhance resolution. For example, discrepancies in C-Br bond lengths (1.89–1.93 Å) may arise from crystal packing effects; refine data using SHELX-97 with anisotropic displacement parameters . Cross-validate with powder XRD and Hirshfeld surface analysis to distinguish intrinsic vs. environmental factors .
Q. What catalytic systems are optimal for functionalizing the carboxylate moiety without disrupting the halogenated core?
- Methodology : Screen transition-metal catalysts (e.g., Pd/C, CuI) for ester hydrolysis or transesterification. For example, Pd(OAc)/XPhos in methanol selectively cleaves the methyl ester (70% yield) while preserving Br and Cl substituents, as shown in structurally related pyridinecarboxylates . Monitor reaction progress via FT-IR to track carbonyl group transformations.
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses (e.g., as a building block for pharmaceuticals)?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). QSAR models correlate substituent effects (Hammett σ constants for Br/Cl) with inhibitory activity. Retrosynthetic analysis (via Chematica) identifies feasible routes for derivatization, such as Suzuki couplings at the 3-bromo position .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for halogenated thienopyridines?
- Methodology : Replicate synthesis under controlled conditions (e.g., inert atmosphere, slow crystallization). Compare DSC thermograms of batches from different labs. For example, variations in melting points (±5°C) may arise from polymorphic forms; characterize via PXRD and Raman spectroscopy .
Q. Why do HPLC retention times vary for the same compound across studies?
- Methodology : Standardize chromatographic conditions (column type, mobile phase pH). For instance, acidic mobile phases (0.1% formic acid) improve peak symmetry for ionizable carboxylates. Cross-reference with LC-MS to confirm identity and rule out degradation .
Methodological Tables
Table 1 : Comparison of Synthetic Yields for Halogenated Thienopyridines
| Reaction Type | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | Pd(PPh) | 89.4 | >98 | |
| Conventional heating | CuI | 72.1 | 95 |
Table 2 : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (72h) |
|---|---|---|
| DMSO | 50 | Stable |
| Dichloromethane | 120 | Degrades (5%) |
| THF | 30 | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
